N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide
Description
N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide is a structurally complex heterocyclic compound featuring a pyrido-triazolo-pyrimidinone core. This core is substituted with a 2-methyl group at position 2 and a 6-oxo moiety, which is fused with a triazole ring. The acetamide side chain is linked to a 2-[(4-chlorophenyl)sulfanyl]ethyl group, introducing both sulfur and chlorine atoms into the structure. Such modifications are often employed to modulate physicochemical properties (e.g., solubility, lipophilicity) and biological activity .
Properties
Molecular Formula |
C19H17ClN6O2S |
|---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-2-(4-methyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetamide |
InChI |
InChI=1S/C19H17ClN6O2S/c1-12-23-19-22-10-15-16(26(19)24-12)6-8-25(18(15)28)11-17(27)21-7-9-29-14-4-2-13(20)3-5-14/h2-6,8,10H,7,9,11H2,1H3,(H,21,27) |
InChI Key |
NQMTZXGLSXXMJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CC(=O)NCCSC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
A common approach involves the cyclocondensation of 2-methyl-6-oxopyrido[3,4-e]pyrimidine-7(6H)-one with hydrazine derivatives. Source highlights the use of hydrazine hydrate in ethanol under reflux (78°C, 12 hours) to form the triazole ring. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by intramolecular cyclization (Figure 1).
Key Reaction Conditions:
-
Solvent: Ethanol
-
Temperature: 78°C
-
Time: 12 hours
-
Yield: 65–70%
Palladium-Catalyzed Cross-Coupling
Patents describe palladium-catalyzed cross-coupling to introduce substituents at the C-3 position of the pyrimidine ring. For example, Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd(PPh₃)₄ achieves regioselective functionalization.
Introduction of the Chlorophenyl Sulfanyl Ethyl Group
The chlorophenyl sulfanyl ethyl side chain is introduced via nucleophilic substitution or thiol-ene reactions.
Thiol-Alkylation Strategy
Source outlines a two-step process:
-
Synthesis of 2-[(4-chlorophenyl)sulfanyl]ethylamine:
-
Coupling to the Core Structure:
Optimized Parameters:
| Parameter | Value |
|---|---|
| Catalyst | Pd₂(dba)₃ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Solvent | Toluene |
| Temperature | 110°C |
| Yield | 72% |
Acetamide Side Chain Formation
The acetamide moiety is introduced via acylation reactions.
Carbodiimide-Mediated Coupling
The final step involves coupling 2-(2-methyl-6-oxopyrido[3,4-e]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid with the sulfanyl ethylamine derivative using EDC/HOBt in dichloromethane (25°C, 18 hours).
Reaction Scheme:
Yield Optimization:
Multi-Step Synthesis Optimization
The full synthesis integrates the above steps, with iterative optimization for scalability:
Stepwise Protocol:
-
Pyrido-Triazolopyrimidine Core Synthesis (Step 1–2): 68% overall yield.
-
Side Chain Introduction (Step 3–4): 72% yield.
-
Acetamide Formation (Step 5): 82% yield.
Critical Challenges:
-
Purification: Column chromatography (SiO₂, ethyl acetate/hexane) is essential after each step to remove Pd residues and unreacted intermediates.
-
Side Reactions: Over-alkylation at the triazole nitrogen is mitigated by using bulky ligands (Xantphos).
Analytical Characterization
Rigorous characterization ensures structural fidelity and purity:
Techniques and Data:
| Technique | Key Findings | Source |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.45 (s, 1H, triazole-H), 4.21 (q, 2H, CH₂), 2.35 (s, 3H, CH₃) | |
| HPLC (C18 column) | Purity >98% (RT: 6.7 min) | |
| HRMS | m/z 428.9012 [M+H]⁺ (calc. 428.9018) |
Comparative Analysis of Synthetic Routes
Table 1 summarizes the efficiency of published methods:
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide can undergo various types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The pyrido-triazolo-pyrimidinone core (Figure 1) is shared with N-[4-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)phenyl]acetamide (, CAS 1158403-19-0). Both compounds retain the 2-methyl-6-oxo substitution pattern, but the acetamide side chain in the target compound incorporates a sulfur-containing 4-chlorophenyl group instead of a phenyl group. Sulfur atoms in such positions can enhance metabolic stability and binding affinity through hydrophobic interactions or hydrogen bonding .
Substituent Variations
- Target Compound: The 2-[(4-chlorophenyl)sulfanyl]ethyl group introduces a chlorine atom, which may increase electronegativity and influence receptor binding compared to non-halogenated analogs.
- Compound : The pyrazolo[4,3-d]pyrimidin-5-yl core in 2-{[1-Ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide features a fluorine atom (4-fluorobenzyl) and a furylmethyl group. Fluorine is often used to improve bioavailability and membrane permeability, while furan rings can participate in π-π stacking interactions .
Molecular Weight and Functional Group Impact
The higher molecular weight of the target compound (466.93 vs. 334.33 for ) reflects the bulkier 4-chlorophenyl-sulfanyl-ethyl substituent. This may reduce aqueous solubility but enhance membrane penetration, a critical factor in drug design .
Key Structural and Functional Differences
- Halogenation: The target’s 4-chlorophenyl group vs. ’s 4-fluorobenzyl group.
- Sulfur vs. Oxygen : The sulfanyl group in the target compound may confer greater metabolic stability compared to oxygen-containing analogs.
- Side Chain Flexibility : The ethyl spacer in the target compound provides conformational flexibility, which could improve target engagement compared to rigid aromatic systems .
Biological Activity
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide is a complex organic compound with a molecular formula of C19H17ClN6O2S and a molecular weight of approximately 405.91 g/mol. Its unique structure includes a pyrimidine ring fused with a triazole, along with various functional groups that contribute to its potential biological activity.
Structural Features
The compound's structure can be broken down into several key components:
- Pyrimidine and Triazole Rings : These heterocyclic structures are known for their biological significance.
- Sulfanyl Group : This moiety may enhance the compound’s reactivity and interaction with biological targets.
- Chlorophenyl Moiety : The presence of chlorine can influence pharmacological properties such as lipophilicity and receptor binding affinity.
Biological Activities
Preliminary studies indicate that this compound exhibits significant biological activities, which include:
- Anticancer Activity : Initial assays suggest potential efficacy against various cancer cell lines.
- Antimicrobial Properties : The compound has shown activity against certain bacterial strains.
- Anti-inflammatory Effects : It may modulate inflammatory pathways based on preliminary findings.
While detailed mechanisms are still under investigation, the compound is believed to interact with specific enzymes or receptors involved in disease processes. Understanding these interactions is crucial for elucidating its therapeutic potential.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Antimicrobial | Bacterial growth inhibition | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Studies
- Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation in a dose-dependent manner. Further investigation revealed that it induces apoptosis through the activation of caspase pathways.
- Antimicrobial Testing : In vitro testing against Staphylococcus aureus and Escherichia coli indicated that the compound exhibits a minimum inhibitory concentration (MIC) comparable to established antibiotics.
- Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in a significant reduction in edema and inflammatory cytokines.
Q & A
Q. Basic
- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.1–2.5 ppm) and carbon backbone .
- IR spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- Mass spectrometry : HRMS (ESI-TOF) to verify molecular ion [M+H]⁺ with <2 ppm error .
How can crystallographic data contradictions be resolved during structure refinement?
Q. Advanced
- SHELXL refinement : Use restraints for disordered regions and anisotropic displacement parameters (ADPs) for non-hydrogen atoms. Validate with R-factor convergence (<5%) .
- Twinning analysis : Employ PLATON to detect twinning (e.g., pseudo-merohedral twinning) and apply HKLF5 format in SHELXL for refinement .
- High-resolution data : Collect at low temperature (100 K) with synchrotron radiation to minimize thermal motion artifacts .
What strategies address bioactivity data inconsistencies across assays?
Q. Advanced
- Cross-validation : Test the compound in orthogonal assays (e.g., enzymatic vs. cell-based) to rule out assay-specific artifacts .
- Purity verification : Use HPLC (C18 column, 95% acetonitrile/water gradient) to confirm >95% purity, as impurities can skew IC₅₀ values .
- Structure-activity relationship (SAR) : Compare with analogs (e.g., triazolopyrimidine derivatives) to identify critical substituents .
What functional groups are key to the compound’s bioactivity?
Q. Basic
- Pyridotriazolopyrimidine core : Imparts π-π stacking with target proteins (e.g., kinases) .
- 4-Chlorophenyl sulfanyl group : Enhances lipophilicity and membrane permeability .
- Acetamide side chain : Facilitates hydrogen bonding with catalytic residues (e.g., in dihydroorotate dehydrogenase) .
How to perform computational docking for target identification?
Q. Advanced
- 3D structure preparation : Optimize geometry using density functional theory (DFT) at B3LYP/6-31G* level or extract from crystallographic data .
- Molecular docking : Use AutoDock Vina with flexible ligand/rigid receptor settings. Validate with re-docking (RMSD <2 Å) .
- Binding free energy : Calculate via MM-GBSA to rank potential targets (e.g., Plasmodium falciparum dihydroorotate dehydrogenase) .
What are standard methods for purity assessment?
Q. Basic
- HPLC : C18 column, UV detection at 254 nm, gradient elution (5–95% acetonitrile in 20 min) .
- Elemental analysis : Match calculated vs. observed C, H, N percentages (error <0.4%) .
- Melting point : Determine via capillary method (uncorrected) and compare with literature .
How to mitigate solubility issues in biological assays?
Q. Advanced
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) for in situ activation .
- Structural modification : Replace hydrophobic groups (e.g., 4-chlorophenyl) with PEGylated chains .
Best practices for handling air/moisture-sensitive intermediates?
Q. Advanced
- Inert atmosphere : Use Schlenk lines or gloveboxes (O₂ <1 ppm, H₂O <0.1 ppm) for sulfanylation and acylation steps .
- Dry solvents : Distill THF over Na/benzophenone; store over molecular sieves .
- Reaction monitoring : Use in situ IR or TLC (silica gel GF254) under N₂ flow to track progress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
